molecular formula C20H16O2 B131640 1-Pyrenebutyric acid CAS No. 3443-45-6

1-Pyrenebutyric acid

Cat. No.: B131640
CAS No.: 3443-45-6
M. Wt: 288.3 g/mol
InChI Key: QXYRRCOJHNZVDJ-UHFFFAOYSA-N
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Description

1-Pyrenebutyric acid is a conjugated polymer with a large π system and a carboxylic group. It is known for its high fluorescence efficiency and stability, making it useful in various optoelectronic applications . The compound is often used in surface functionalization due to its unique properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Pyrenebutyric acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the large π system of this compound, which allows it to participate in π-π stacking interactions . This property is particularly useful in the functionalization of surfaces, such as graphene .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For instance, it has been used as a fluorescent probe to study proteins, lipids, nucleic acids, and other biological systems . Its fluorescence properties can be used to monitor changes in these biomolecules, providing insights into cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules through π-π stacking interactions due to its large π system This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the fluorescence of this compound can be quenched by reactive oxygen species and the O2 molecule . This property allows it to be used as a probe for studying the temporal changes in these species in biological systems .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors due to its large π system

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are influenced by its interactions with various biomolecules. It is known that this compound can be grafted onto the surface of graphene , suggesting that it may interact with transporters or binding proteins that facilitate its distribution within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through the reaction of pyrene with butyric acid under specific conditions. The process involves the use of catalysts and solvents to facilitate the reaction. One common method includes the crystallization of butyric acid from benzene, ethanol, or a mixture of ethanol and water. The product is then dried over phosphorus pentoxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic group to form alcohols or other functional groups.

    Substitution: The aromatic ring of this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various pyrene derivatives, such as pyrenemethanol, pyrenecarboxylic acid, and pyrenemethylamine .

Scientific Research Applications

1-Pyrenebutyric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Pyrenecarboxylic acid
  • 1-Pyrenebutanol
  • 1-Aminopyrene
  • 1-Pyrenemethylamine hydrochloride
  • 1-Pyreneacetic acid
  • 1-Pyrenemethanol
  • 9-Anthracenecarboxylic acid
  • 1-Pyrenecarboxaldehyde

Uniqueness: 1-Pyrenebutyric acid stands out due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications. Its ability to functionalize surfaces and enhance the properties of materials like graphene further distinguishes it from similar compounds .

Properties

IUPAC Name

4-pyren-1-ylbutanoic acid
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InChI

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QXYRRCOJHNZVDJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H16O2
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DSSTOX Substance ID

DTXSID4063032
Record name 1-Pyrenebutanoic acid
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Molecular Weight

288.3 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1-Pyrenebutyric acid
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CAS No.

3443-45-6, 25338-56-1
Record name 1-Pyrenebutanoic acid
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Record name 1-Pyrenebutyrate
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Record name 1-Pyrenebutanoic acid
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Record name Pyrene-1-butyric acid
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Record name 1-PYRENEBUTANOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1 g (2.78 mmol) of 4-oxo-4-(pyrene-1-yl)-butyric acid was dissolved in 30 ml diethylene glycol and 0.5 9 (10 mmol) of hydrazine hydrate as well as 0.56 g (10 mmol) of KOH added thereto. The reaction solution was heated under reflux for 2 hours and then poured onto iced hydrochloric acid (25%), forming a yellow precipitate. Filtration of the solid and recrystallization from EtOH yielded 570 mg (71%) of 4-(pyrene-1-yl)-butyric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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